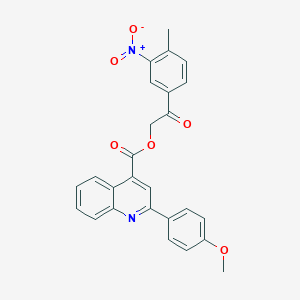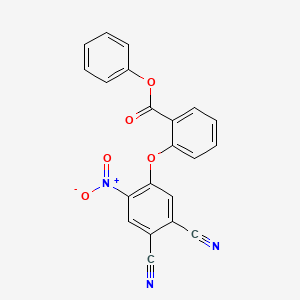![molecular formula C14H27N3O4S B10884969 Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a tetrahydropyridinecarboxylate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Ethylsulfonyl Group: The protected piperazine is then reacted with an ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.
Formation of Tetrahydropyridinecarboxylate Moiety: The final step involves the formation of the tetrahydropyridinecarboxylate moiety through a cyclization reaction, which is typically achieved using appropriate cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethylsulfonyl group.
Reduction: Reduction reactions can target the tetrahydropyridinecarboxylate moiety, converting it to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the tetrahydropyridinecarboxylate moiety.
Applications De Recherche Scientifique
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Mécanisme D'action
The mechanism of action of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target various receptors and enzymes, including GABA receptors and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter pathways, leading to its potential effects on the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-ETHYL-4-(4’-ETHYLSULFONYL)-6-FLUORO-[1,1’-BIPHENYL]-3-YL-7H-IMIDAZO[4,5-C]PYRIDAZINE
- PIPERAZINOPYRROLIDINONES
Uniqueness
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group and tetrahydropyridinecarboxylate moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H27N3O4S |
|---|---|
Poids moléculaire |
333.45 g/mol |
Nom IUPAC |
ethyl 4-(4-ethylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O4S/c1-3-21-14(18)16-7-5-13(6-8-16)15-9-11-17(12-10-15)22(19,20)4-2/h13H,3-12H2,1-2H3 |
Clé InChI |
KWTNDGXVASJBLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B10884891.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10884900.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)
